molecular formula C26H20FN3O2 B4876634 (Z)-N-(4-acetylphenyl)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide

(Z)-N-(4-acetylphenyl)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide

Cat. No.: B4876634
M. Wt: 425.5 g/mol
InChI Key: YEJTVPQSFWSAED-WJDWOHSUSA-N
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Description

(Z)-N-(4-acetylphenyl)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-acetylphenyl)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an α,β-unsaturated carbonyl compound.

    Substitution reactions: Introducing the fluorophenyl and phenyl groups onto the pyrazole ring.

    Formation of the enamide linkage: This involves the reaction of the pyrazole derivative with an acetylphenyl compound under suitable conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4-acetylphenyl)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of specific functional groups using reducing agents.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: Used as ligands in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes.

    Receptor Binding: Interaction with biological receptors for therapeutic effects.

Medicine

    Drug Development: Potential candidate for developing new pharmaceuticals.

    Anticancer Activity: Investigated for its potential anticancer properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use as agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-N-(4-acetylphenyl)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate biological responses.

    Pathways: Influence on signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(4-acetylphenyl)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide
  • (Z)-N-(4-acetylphenyl)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide

Uniqueness

  • Fluorine Substitution : The presence of a fluorine atom in (Z)-N-(4-acetylphenyl)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide may enhance its biological activity and stability compared to its chloro or bromo analogs.
  • Biological Activity : Differences in biological activity due to variations in molecular structure.

Properties

IUPAC Name

(Z)-N-(4-acetylphenyl)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O2/c1-18(31)19-9-14-23(15-10-19)28-25(32)16-11-21-17-30(24-5-3-2-4-6-24)29-26(21)20-7-12-22(27)13-8-20/h2-17H,1H3,(H,28,32)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJTVPQSFWSAED-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)/C=C\C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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